Cas no 91-10-1 (2,6-Dimethoxyphenol)

2,6-Dimethoxyphenol (CAS 91-10-1) is a phenolic compound characterized by two methoxy groups at the 2- and 6-positions of the benzene ring. This white to off-white crystalline solid is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and ether. It serves as a versatile intermediate in organic synthesis, particularly in the production of lignin-derived compounds, antioxidants, and pharmaceuticals. Its structural properties make it useful in polymerization reactions and as a precursor for specialty chemicals. The compound exhibits stability under standard conditions and is handled with standard laboratory precautions. Its high purity and consistent performance make it suitable for research and industrial applications.
2,6-Dimethoxyphenol structure
2,6-Dimethoxyphenol structure
Product Name:2,6-Dimethoxyphenol
CAS No:91-10-1
MF:C8H10O3
MW:154.163202762604
MDL:MFCD00064434
CID:34586
PubChem ID:7041
Update Time:2025-11-06

2,6-Dimethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethoxyphenol
    • Pyrogallol 1,3-dimethyl ether~Syringol
    • Syringol
    • 1,3-dimethoxy-2-hydroxybenzene
    • 1,3-dimethylpyrogallate
    • 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE
    • 2,6-dimethoxy-pheno
    • 2,6-Dimethoxyphenyl
    • 2,6-Dwumetoksyfenol
    • Dimethoxyphenol
    • MCP
    • Phenol,2,6-dimethoxy
    • Pyrogallol 1,3-dimethyl ether
    • Pyrogallol-1,3-diMethyl ether
    • 2-Hydroxy-1,3-dimethoxybenzene
    • Pyrogallol 1,3-dimethylether
    • 1,3-Dimethyl pyrogallate
    • Phenol, 2,6-dimethoxy-
    • Aldrich
    • 1,3-Di-o-methylpyrogallol
    • 2,6-dimethoxy-phenol
    • Pyrogallol dimethylether
    • 2,6-dimethoxy phenol
    • 2,6-Dwumetoksyfenol [Polish]
    • FEMA No. 3137
    • 4UQT464H8K
    • KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • 3DM
    • 2,6-dim
    • 2,6-Dimethoxyphenol (ACI)
    • 2,6-Dimethoxyphenic acid
    • MDL: MFCD00064434
    • Inchi: 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
    • InChI Key: KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • SMILES: OC1C(OC)=CC=CC=1OC
    • BRN: 1526871

Computed Properties

  • Exact Mass: 154.06300
  • Monoisotopic Mass: 154.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Color/Form: Oil
  • Density: 1.1690 (rough estimate)
  • Melting Point: 50-57 °C (lit.)
  • Boiling Point: 261 °C(lit.)
  • Flash Point: Fahrenheit: 284 ° f
    Celsius: 140 ° c
  • Refractive Index: 1.4745 (estimate)
  • Water Partition Coefficient: 2 g/100 mL (13 ºC)
  • PSA: 38.69000
  • LogP: 1.40940
  • Solubility: It is easily soluble in diethyl ether, ethanol and alkali solutions, and slightly soluble in water.
  • Sensitiveness: Sensitive to air
  • FEMA: 3137 | 2,6-DIMETHOXYPHENOL

2,6-Dimethoxyphenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 1
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:SL0900000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R36/37/38
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,Room Temperature

2,6-Dimethoxyphenol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,6-Dimethoxyphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D461500-10g
2,6-Dimethoxyphenol
91-10-1
10g
$ 127.00 2023-09-07
TRC
D461500-50g
2,6-Dimethoxyphenol
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50g
$ 173.00 2023-09-07
TRC
D461500-250g
2,6-Dimethoxyphenol
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$ 518.00 2023-09-07
Apollo Scientific
OR5086-25g
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91-10-1 97%
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£18.00 2025-02-20
Apollo Scientific
OR5086-100g
2,6-Dimethoxyphenol
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£61.00 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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¥872 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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2,6-Dimethoxyphenol
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¥261 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥1924.56 2025-01-14
abcr
AB133850-25 g
2,6-Dimethoxyphenol, 99%; .
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€62.50 2023-05-10
abcr
AB133850-100 g
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€130.20 2023-05-10

2,6-Dimethoxyphenol Production Method

Production Method 1

Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-(carboxymethyl)-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, rt
Reference
Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts Acylation
Saha, Arijit ; Payra, Soumen; Dutta, Dipa; Banerjee, Subhash, ChemPlusChem, 2017, 82(8), 1129-1134

Production Method 3

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Xylene ;  10 h, 160 °C
Reference
Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes
Li, Bo; Liu, Shihao; Fan, Wu; Shen, Xiaotong; Xu, Jing; et al, Chinese Chemical Letters, 2023, 34(7),

Production Method 4

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Indion 770 Solvents: Dimethyl sulfoxide ;  10 min, 125 °C
1.2 Reagents: Cesium hydroxide Solvents: Water ;  6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenes
Amal Joseph, P. J.; Priyadarshini, S.; Lakshmi Kantam, M.; Maheswaran, H., Catalysis Science & Technology, 2011, 1(4), 582-585

Production Method 5

Reaction Conditions
Reference
Preparation of 2,6-disubstituted phenols by thermal decarboxylation of 2,6-disubstituted-4-hydroxybenzoic acids
, Czechoslovakia, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium perborate (NaBO3) tetrahydrate Solvents: Tetrahydrofuran
Reference
Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangement
Kabalka, George W.; Reddy, N. Kesavulu; Narayana, Chatla, Tetrahedron Letters, 1993, 34(48), 7667-8

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier Pathway
Galkin, Maxim V.; Dahlstrand, Christian; Samec, Joseph S. M., ChemSusChem, 2015, 8(13), 2187-2192

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate ;  720 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
Reference
Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive medium
Kleine, Tillmann; Buendia, Julien; Bolm, Carsten, Green Chemistry, 2013, 15(1), 160-166

Production Method 9

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 10

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water
Reference
A scalable and green one-minute synthesis of substituted phenols
Elumalai, Vijayaragavan; Hansen, Joern H., RSC Advances, 2020, 10(66), 40582-40587

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Reference
I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones
Ritter, Tobias, 2004, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Tetraethylammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 60 °C
Reference
A simple deprotection of triflate esters of phenol derivatives
Ohgiya, Tadaaki; Nishiyama, Shigeru, Tetrahedron Letters, 2004, 45(33), 6317-6320

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
Reference
Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenols
Ritter, Tobias; Stanek, Kyrill; Larrosa, Igor; Carreira, Erick M., Organic Letters, 2004, 6(9), 1513-1514

Production Method 15

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Chlorobenzene
Reference
Preparation of pyrogallol from phenol
, Japan, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Ethanethiol Catalysts: Stannous chloride Solvents: Dichloromethane
Reference
Lewis acid-catalyzed deprotection of para-methoxybenzyl ether
Bouzide, Abderrahim; Sauve, Gilles, Synlett, 1997, (10), 1153-1154

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Dimethyl sulfoxide ,  Water ;  12 h, 125 °C; 125 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halides
Priyadarshini, S.; Amal Joseph, P. J.; Kantam, M. Lakshmi; Sreedhar, B., Tetrahedron, 2013, 69(31), 6409-6414

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water ;  9 h, 25 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Acetone
Reference
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

Production Method 20

Reaction Conditions
1.1 Reagents: Boron trichloride
Reference
Boron trichloride as a selective demethylating agent for hindered ethers
Carvalho, Christopher F.; Sargent, Melvyn V., Journal of the Chemical Society, 1984, (4), 227-9

Production Method 21

Reaction Conditions
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

2,6-Dimethoxyphenol Raw materials

2,6-Dimethoxyphenol Preparation Products

2,6-Dimethoxyphenol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:91-10-1)2,6-Dimethoxyphenol;≥ 98.0%
Order Number:LE14479;LE3768;LE5688792
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:91-10-1)2,6-Dimethoxyphenol
Order Number:A843720
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):330.0
Email:sales@amadischem.com

Additional information on 2,6-Dimethoxyphenol

2,6-Dimethoxyphenol: A Comprehensive Overview

2,6-Dimethoxyphenol (CAS No. 91-10-1) is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol. It is a derivative of phenol with two methoxy groups attached at the 2 and 6 positions of the aromatic ring. This compound is widely recognized for its unique chemical properties and diverse applications across various industries.

The structure of 2,6-Dimethoxyphenol consists of a benzene ring substituted with two methoxy groups (-OCH3) at the ortho and para positions relative to the hydroxyl group (-OH). This substitution pattern imparts specific electronic effects on the molecule, making it highly reactive in certain chemical reactions. The compound is typically a white crystalline solid with a melting point of approximately 87°C and a boiling point of around 245°C under standard conditions.

2,6-Dimethoxyphenol is synthesized through various methods, including the methylation of resorcinol or the oxidation of appropriate aromatic alcohols. Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly routes for its production, leveraging catalytic systems and green chemistry principles.

One of the most notable applications of 2,6-Dimethoxyphenol is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been employed in the development of anti-inflammatory agents and antioxidants due to its ability to scavenge free radicals and modulate cellular signaling pathways.

In addition to its pharmaceutical applications, 2,6-Dimethoxyphenol finds utility in the agrochemical sector as a component in pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant growth has made it a valuable ingredient in crop protection products.

Recent studies have also explored the potential of 2,6-Dimethoxyphenol in materials science. Researchers have investigated its use as a precursor for advanced polymers and high-performance materials due to its ability to form stable bonds under specific reaction conditions.

The environmental impact of 2,6-Dimethoxyphenol has been a subject of recent research as well. Scientists have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial and agricultural applications. These studies have highlighted the importance of proper waste management practices to minimize its ecological footprint.

In conclusion, 2,6-Dimethoxyphenol (CAS No. 91-10-1) is a versatile compound with significant contributions across multiple fields. Its unique chemical properties and diverse applications continue to drive innovation in both academic and industrial settings.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-10-1)2,6-Dimethoxyphenol;≥ 98.0%
LE14479;LE3768;LE5688792
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:91-10-1)2,6-Dimethoxyphenol
A843720
Purity:99%
Quantity:500g
Price ($):330.0
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